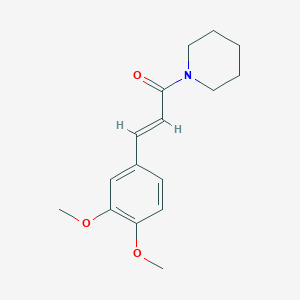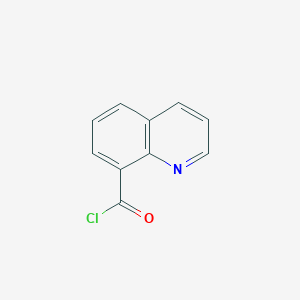![molecular formula C44H44N2 B168564 N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 137133-18-7](/img/structure/B168564.png)
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine is a complex organic compound characterized by multiple aromatic rings and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as N-(2,4-dimethylphenyl)formamide . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
化学反应分析
Types of Reactions
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms of the original compound.
科学研究应用
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
Uniqueness
N4,N4'-Bis(2,4-dimethylphenyl)-3,3'-dimethyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine is unique due to its specific arrangement of aromatic rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
137133-18-7 |
|---|---|
分子式 |
C44H44N2 |
分子量 |
600.8 g/mol |
IUPAC 名称 |
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H44N2/c1-29-9-17-39(18-10-29)45(41-21-13-31(3)25-33(41)5)43-23-15-37(27-35(43)7)38-16-24-44(36(8)28-38)46(40-19-11-30(2)12-20-40)42-22-14-32(4)26-34(42)6/h9-28H,1-8H3 |
InChI 键 |
IXWWISBMIQCKIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
同义词 |
N,N'-(2,4-DiMethyl-phenyl)-N,N'-(4-DiMethyl-phenyl)-(3,3'-DiMethyl-biphenyl)-4,4'-diaMine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



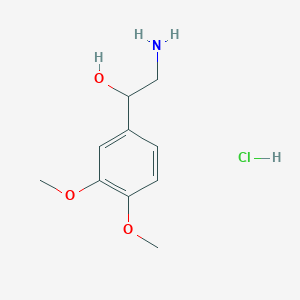
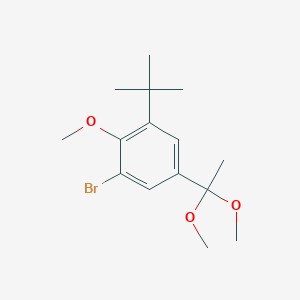
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)


![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)

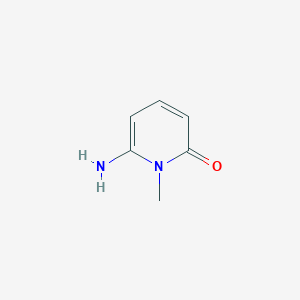
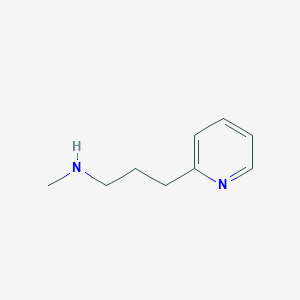
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
